5-Ethylbenzo[b]thiophene
Overview
Description
5-Ethylbenzo[b]thiophene is a chemical compound with the formula C10H10S . It has a molecular weight of 162.251 . The IUPAC Standard InChI is InChI=1S/C10H10S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7H,2H2,1H3 .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, has been a topic of interest in recent years . Various strategies have been employed, such as heterocyclization of different substrates . Other methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is also used .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Scientific Research Applications
Charge-Transporting Materials
5-Ethylbenzo[b]thiophene and its derivatives have been studied for their potential as charge-transporting materials. For instance, 5-Diarylamino-2-methylbenzo[b]thiophene, a related compound, showed unique bromination selectivity, crucial for modifying its electronic properties. This selectivity is attributed to its special electron structure and “non-planar” conjugated model, making it a candidate for electronic and optoelectronic applications (Wu et al., 2013).
Tubulin Binding Agents
Benzo[b]thiophene derivatives have been synthesized as tubulin binding agents. A novel palladium-mediated coupling approach was developed for creating 2,3-disubstituted benzo[b]thiophenes, which have applications in cancer treatment (Flynn et al., 2001).
Antitumor Activities
Several studies have focused on synthesizing thiophene derivatives with potential antitumor activities. Compounds derived from tetrahydrobenzo[b]thiophene have shown high inhibitory effects against various cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Zaki, 2014).
Antimicrobial and Antioxidant Properties
Certain benzo[b]thiophene derivatives exhibit antimicrobial and antioxidant properties. Diarylamines in the benzo[b]thiophene series, prepared via palladium-catalysed amination, showed preliminary antimicrobial activity (Queiroz et al., 2004).
Anti-Inflammatory Agents
Some 5-substituted benzo[b]thiophene derivatives have been synthesized and evaluated as anti-inflammatory agents. These compounds have demonstrated potent anti-inflammatory activity, making them relevant for pharmaceutical research (Radwan et al., 2009).
Fluorescent Materials
Thiophene derivatives have been explored for their potential in creating fluorescent materials. Specific derivatives were synthesized and characterized for their spectroscopic and electrochemical properties, showing potential applications in optical and electronic devices (Coelho et al., 2015).
Dual Action Antidepressants
Benzo[b]thiophene derivatives have been synthesized with the aim of developing new dual-action antidepressant drugs. These compounds have shown significant in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, indicating their potential in treating depression (Orus et al., 2002).
Future Directions
The future directions in the study of 5-Ethylbenzo[b]thiophene and other thiophene derivatives seem promising. They continue to attract interest due to their potential as biologically active compounds . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
5-ethyl-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKJPQUVYBHFBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423819 | |
Record name | 5-Ethylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17514-96-4 | |
Record name | 5-Ethylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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